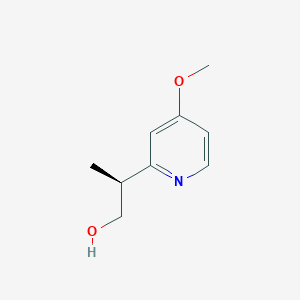

![molecular formula C19H18FN5O B2548222 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212388-10-7](/img/structure/B2548222.png)

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a fluorinated triazolopyrimidine derivative, which is a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological activities, particularly as antiproliferative agents against various cancer cell lines.

Synthesis Analysis

The synthesis of related fluorinated triazolopyrimidine derivatives typically involves a multi-step procedure. For instance, the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines starts from (iso)nicotinic hydrazides and involves the introduction of a fluorine-substituted aryl fragment through cyclocondensation in the final step . Although the exact synthesis of the compound is not detailed, it is likely to involve similar steps, including the use of fluorinated benzaldehydes and a cyclocondensation reaction.

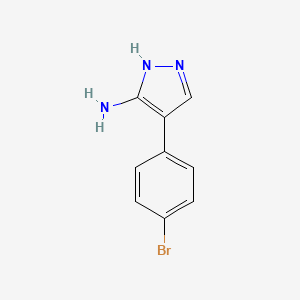

Molecular Structure Analysis

The molecular structure of fluorinated triazolopyrimidines is characterized by the presence of a triazolopyrimidine core substituted with various aryl groups, which can include fluorophenyl groups. The crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, indicating that these compounds can form well-defined crystalline structures . The presence of fluorine atoms is significant as they can influence the molecular conformation and the biological activity of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, similar compounds with fluorinated aryl groups and triazolopyrimidine cores are likely to have distinct physicochemical properties, such as increased lipophilicity due to the presence of fluorine, which can affect their biological activity and pharmacokinetic profile. The crystalline nature of these compounds also suggests a certain degree of stability and the potential for solid-state characterization .

Biological Activity

The biological activity of fluorinated triazolopyrimidines has been evaluated, with some compounds showing significant antiproliferative activity against breast, colon, and lung cancer cell lines . The specific mechanisms of action are not fully understood, but the lack of inhibitory activity against bovine dihydrofolate reductase suggests that the antiproliferative effects are realized via other pathways . The related compound with a pyrazolopyrimidine core also exhibits effective inhibition on the proliferation of some cancer cell lines , indicating the potential of these compounds in cancer therapy.

Scientific Research Applications

Supramolecular Assemblies

Research into pyrimidine derivatives like those related to the specified compound has shown their utility in creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are formed through extensive hydrogen bonding intermolecular interactions, leading to structures with potential applications in molecular recognition and self-assembly processes (Fonari et al., 2004).

Antimicrobial and Antifungal Activity

Triazolopyrimidine derivatives have been synthesized and assessed for their antimicrobial and antifungal activities. The development of novel series of these compounds involves efficient synthesis techniques characterized by spectroscopic techniques and elemental analyses. Such research indicates the potential of these compounds in developing new antimicrobial agents (Chauhan & Ram, 2019).

Influenza Virus Inhibition

A study on the regioselective synthesis of triazolopyrimidine derivatives revealed the identification of compounds with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, demonstrating the potential of these compounds in antiviral therapy (Massari et al., 2017).

Antituberculosis Agents

Fluorinated triazolopyrimidine derivatives have been designed and synthesized as analogues to fluoroquinolone, with some compounds showing potent inhibitory activity against Mycobacterium tuberculosis. This highlights the role of such compounds in the development of new antituberculosis agents (Abdel-Rahman et al., 2009).

Antitumor Agents

Pyrimidine derivatives have also been explored for their antitumor activities, with some compounds showing the ability to promote tubulin polymerization and potentially overcome multidrug resistance. This indicates the potential of these compounds in cancer therapy (Zhang et al., 2007).

properties

IUPAC Name |

7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-12,16-17H,1H3,(H,24,26)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCIZEJLVWUDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)

![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)

![N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2548158.png)

![1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2548162.png)